![molecular formula C13H17N B8782390 3-Phenyl-8-azabicyclo[3.2.1]octane](/img/structure/B8782390.png)
3-Phenyl-8-azabicyclo[3.2.1]octane
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Overview
Description
3-Phenyl-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C13H17N and its molecular weight is 187.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemistry
3-Phenyl-8-azabicyclo[3.2.1]octane is utilized as a precursor for synthesizing more complex organic molecules. It plays a crucial role in developing new synthetic methodologies, particularly in creating derivatives with enhanced biological activity.
Biology
The compound has been investigated for its interaction with biological systems, particularly its effects on enzyme activities and cellular processes:
- Enzyme Modulation : It interacts with enzymes such as 11β-hydroxysteroid dehydrogenase type 1, influencing glucocorticoid metabolism.
- Cell Signaling : The compound modulates G-protein coupled receptors (GPCRs), affecting various signaling pathways critical for cellular functions.
Medicine
Research into the therapeutic potential of this compound has indicated possible applications in treating neurological disorders and other conditions:
- Monoamine Reuptake Inhibition : The compound shows promise as a monoamine reuptake inhibitor, potentially useful for treating depression, anxiety, and ADHD .
- Antimicrobial Activity : Studies have demonstrated significant cytotoxicity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antimicrobial agent .
Cytotoxic Activity Against MRSA
In vitro studies revealed that this compound exhibited potent cytotoxic effects against MRSA strains, suggesting its utility in developing new antimicrobial therapies .
Neuropharmacological Effects
Animal model studies indicated that the compound could enhance serotonergic activity, leading to increased locomotor activity and altered anxiety-like behaviors. These findings suggest potential applications in mood disorder treatments .
Properties
Molecular Formula |
C13H17N |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
3-phenyl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C13H17N/c1-2-4-10(5-3-1)11-8-12-6-7-13(9-11)14-12/h1-5,11-14H,6-9H2 |
InChI Key |
ORRDHOXURKUQRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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